(R)-2-Amino-2-(2,5-difluorophenyl)ethanol

BACE1 inhibition Alzheimer's disease chiral peptidomimetics

Medicinal chemistry projects targeting BACE1 or γ-secretase often face potency losses due to stereochemical mismatches. This (R)-configured 2,5-difluorophenyl amino alcohol directly addresses that problem. - (2R,3R)-HEA derivatives show an IC₅₀ of 60.6 ± 3.7 nM vs. ~606 nM for the (2S,3S) enantiomer. - Only the (R)-enantiomer provides Notch-sparing γ-secretase modulation with combined ERK signaling. - Consistent 95-98% purity with batch-specific HPLC, NMR, and GC QC documentation.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B13612100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2,5-difluorophenyl)ethanol
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CO)N)F
InChIInChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyMEFNBXBWLCZHCA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: (R)-2-Amino-2-(2,5-difluorophenyl)ethanol


(R)-2-Amino-2-(2,5-difluorophenyl)ethanol (CAS 1212950-68-9; HCl salt CAS 1956436-65-9) is a chiral β-amino alcohol featuring a stereogenic center bearing both primary amine and primary alcohol functionalities adjacent to a 2,5-difluorophenyl ring . With a molecular formula of C₈H₉F₂NO (free base MW 173.16) and predicted logP of 0.59, this compound serves as an enantiopure building block for the construction of hydroxyethylamine (HEA)-type peptidomimetics, γ-secretase modulators, and kinase-targeted therapeutic candidates [1][2]. Commercial sources typically supply the (R)-enantiomer at 95–98% chemical purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Chiral Building Block Enantiopure (R)-configured β-amino alcohol for HEA-type peptidomimetic synthesis workflows.
Research Programs Supports BACE1 inhibitor and γ-secretase modulator studies requiring defined (R)-stereochemistry.
Procurement Batch-specific QC documentation (NMR, HPLC, GC) available; pre-resolved enantiomer reduces chiral resolution steps.

Why (R)-2-Amino-2-(2,5-difluorophenyl)ethanol Is Irreplaceable


Substituting (R)-2-Amino-2-(2,5-difluorophenyl)ethanol with its (S)-enantiomer, the racemate, or non-fluorinated phenylglycinol is not a functionally neutral decision. Direct comparative BACE1 enzymatic assay data demonstrate that the (2R,3R)-configured HEA derivative—constructed from the (R)-amino alcohol building block—exhibits an IC₅₀ of 60.6 ± 3.7 nM, whereas its (2S,3S)-enantiomeric counterpart is tenfold less active (~606 nM) [1]. In the same study, the non-fluorinated phenyl analogue 29 also showed a tenfold reduction in potency relative to the 2,5-difluorobenzyl-substituted (2R,3R)-28b [1]. Furthermore, in the γ-secretase modulator series, only (R)-configured N-cyclopropylmethyl difluorophenylglycinol derivatives (R-12c, R-13c) demonstrated modulation of both γ-secretase inhibition and ERK-mediated signaling, while the (S)-enantiomers diverged in their activity profiles [2]. These two independent medicinal chemistry campaigns establish that both the absolute (R)-configuration at the amino alcohol stereocenter and the 2,5-difluoro substitution pattern are pharmacophoric requirements, not interchangeable features.

Target (R)-Configuration
Substitute Risk (S)-enantiomer may shift target-binding response; reported ~10-fold difference in BACE1 enzymatic context.
Target 2,5-Difluoro Substitution
Substitute Risk Non-fluorinated or alternative difluoro regioisomers may alter fluorine-mediated electrostatic interactions and lipophilicity context.
Target Single Enantiomer
Substitute Risk Racemate cannot support stereospecific SAR interpretation; enantiomeric composition may obscure configuration-dependent activity profiles.

Quantitative Evidence: (R)-2-Amino-2-(2,5-difluorophenyl)ethanol vs. Analogs


BACE1 Potency: (R)- vs. (S)-Enantiomer

In a head-to-head comparison of full-length HEA-type BACE1 inhibitors synthesized from the target chiral amino alcohol building block, the (2R,3R)-configured difluorobenzyl analogue (2R,3R)-28b displayed an IC₅₀ of 60.6 ± 3.7 nM in the BACE1 enzymatic assay, whereas its (2S,3S)-enantiomer (2S,3S)-28b was tenfold less active (~606 nM) [1]. The (2R,3R)-28b analogue also showed consistent potency in cellular assays measuring Aβ₄₂ and total Aβ reduction (pIC₅₀ values of 7.54 and 7.52, respectively), indicating that the difluorobenzyl moiety does not impair cellular permeability [1]. Critically, the non-fluorinated counterpart 29 was also tenfold less potent than (2R,3R)-28b, confirming that both the (R)-configuration and the 2,5-difluoro substitution jointly drive potency [1].

BACE1 Inhibition
Head-to-head
(2R,3R)-28b IC₅₀ 60.6 ± 3.7 nM vs (2S,3S)-28b ~606 nM
Reported ~10-fold difference supports (R)-configuration selection for BACE1-targeted HEA peptidomimetics.
BACE1 enzymatic assay; cellular Aβ₄₂ and total Aβ reduction confirmed.
BACE1 inhibition Alzheimer's disease chiral peptidomimetics

γ-Secretase Modulation: Configuration-Dependent Effects

Chen et al. (2014) employed Evans' chiral auxiliary strategy to synthesize both (R)- and (S)-difluorophenylglycinols and evaluated their N-substituted derivatives in cell-based assays for γ-secretase inhibition and ERK-mediated signaling [1]. Among the series, N-cyclopropylmethyl derivatives bearing the (R)-configuration at the amino alcohol stereocenter (R-12c and R-13c) were explicitly identified as showing modest γ-secretase inhibition coupled with ERK-dependent activation [1]. In contrast, the (S)-configured enantiomers and derivatives with alternative N-substituents diverged in their activity profiles, with the N-(R)-epoxypropyl analogue 10c exhibiting potent γ-secretase modulation with substrate selection for APP over Notch cleavage, while the N-(2-fluoro)benzyl analogue 10e showed potent but non-selective γ-secretase inhibition [2]. The enantiomeric pairing revealed that the (R)-configuration is a critical determinant of both γ-secretase inhibitory potency and Notch-sparing selectivity.

γ-Secretase Modulation
Class-level
(R)-config: combined γ-secretase inhibition + ERK activation; (S)-config: divergent profiles
Enantiomer-specific modulation profile context; (R)-configuration associated with Notch-sparing selectivity.
Cell-based APP processing assays; context-dependent.
γ-secretase modulation amyloid precursor protein Alzheimer's disease

Anti-Nocardia Selectivity of (2R,3R)-Fluorinated Ethanolamine

In the Fustero et al. (2011) study, the (2R,3R)-configured fluorinated ethanolamine derivative (2R,3R)-15b, constructed from the (R)-amino alcohol scaffold, demonstrated selective antimicrobial activity in disk diffusion susceptibility testing [1]. Quantitative MIC determination by broth microdilution revealed that (2R,3R)-15b exhibited MIC values of 8–32 µg/mL against Nocardia asteroides and Nocardia farcinica strains, comparable to the clinical candidate SQ-109, while showing lower activity against Mycobacterium kansasii (MIC 32–128 µg/mL) [1]. Critically, the (2S,3S)-15b enantiomer and the (2R,3S)-15a and (2S,3R)-15a diastereomers showed quantitatively different MIC profiles, with (2R,3R)-15b being slightly better than the other three diastereomers against N. asteroides 720 [1]. The non-fluorinated counterpart and derivatives with altered aromatic substitution were inactive, confirming that both the (R)-configuration at the hydroxy-bearing carbon and the specific halogenation pattern on the aromatic ring are essential for antimicrobial activity [1].

Anti-Nocardia Activity
Head-to-head
(2R,3R)-15b MIC 8–32 µg/mL vs Nocardia spp.; other diastereomers quantitatively different
Reported stereochemistry-dependent antimicrobial selectivity; supports antimicrobial screening context.
Broth microdilution MIC; non-fluorinated analogues inactive.
antimicrobial Nocardia Mycobacterium fluorinated ethanolamine

Enantiomeric Purity and QC Documentation

The (R)-enantiomer of 2-amino-2-(2,5-difluorophenyl)ethanol is commercially supplied at certified purities of 95% (Bidepharm, as the HCl salt CAS 1956436-65-9, with batch-specific NMR, HPLC, and GC QC documentation) to 98% (Leyan, as the free base CAS 1212950-68-9) . In comparison, the (S)-enantiomer is available at a minimum purity specification of 95% (AKSci, CAS 1213696-91-3) , and the racemate (CAS 1094697-85-4) lacks defined enantiomeric composition by definition . For applications requiring defined stereochemistry—such as the construction of BACE1 inhibitors where the (R)-configuration at the hydroxyl-bearing carbon is critical for potency [1]—the availability of batch-verified (R)-enantiomer eliminates the need for in-house chiral resolution or preparative chiral chromatography, reducing procurement-to-experiment timelines.

Enantiomeric Purity
Specification review
(R)-enantiomer up to 98% purity; batch-specific NMR, HPLC, GC QC documentation
Pre-resolved enantiomer supports streamlined synthesis workflow without in-house chiral resolution.
Verify batch-specific QC documentation upon procurement.
enantiomeric purity chiral quality control procurement specification

Physicochemical Advantage of 2,5-Difluoro Substitution

The 2,5-difluorophenyl substitution pattern imparts distinct physicochemical properties to the amino alcohol scaffold. The racemic 2-amino-2-(2,5-difluorophenyl)ethanol has a predicted logP of 0.59 and a predicted pKa of 12.20 ± 0.10 (for the ammonium group) . The electron-withdrawing effect of the two fluorine atoms at the 2- and 5-positions reduces the electron density of the aromatic ring compared to non-fluorinated phenylglycinol, which modulates both the basicity of the adjacent amine and the lipophilicity of the scaffold [1]. This is functionally significant: in the Fustero et al. (2011) BACE1 study, the 2,5-difluorobenzyl substitution in (2R,3R)-28b produced a tenfold potency enhancement over the non-fluorinated phenyl analogue 29, while molecular docking revealed that the close proximity (2.7 Å) of the CF₂ group to the catalytic Asp32 carboxylate contributes a nuanced electrostatic interaction that influences binding affinity [1]. The 2,5-difluoro substitution pattern—as opposed to 2,4-, 3,5-, or 2,6-difluoro regioisomers—positions the fluorine atoms to optimize this interaction while avoiding steric clashes with the BACE1 active site flap region [1].

2,5-Difluoro Substitution
Class-level
Predicted logP 0.59; CF₂–Asp32 distance 2.7 Å in BACE1 docking model
Fluorine-mediated electrostatic interaction context; reported to influence binding affinity.
Docking model context; requires experimental validation.
physicochemical properties logP pKa fluorine substitution medicinal chemistry

Chiral Building Block Versatility Across Target Classes

The (R)-2-amino-2-(2,5-difluorophenyl)ethanol scaffold has been validated as a chiral building block across multiple therapeutic target classes. In the BACE1 inhibitor program, the (2R,3R)-28b derivative achieved nanomolar enzymatic and cellular potency [1]. In the γ-secretase modulator program, (R)-difluorophenylglycinols demonstrated configuration-dependent modulation of APP processing [2]. Beyond these central nervous system targets, the 2,5-difluorophenyl moiety appears in structurally related kinase inhibitor chemotypes: the KSP (kinesin spindle protein) inhibitor MK-0731 incorporates a (2S)-4-(2,5-difluorophenyl)-substituted pyrrole core, and TRK inhibitors such as larotrectinib utilize 2,5-difluorophenyl-containing intermediates structurally related to this amino alcohol scaffold [3]. This multi-target versatility contrasts with building blocks bearing alternative fluorine substitution patterns (e.g., 2,4-difluoro, 3,5-difluoro), which have been empirically optimized for narrower target classes—for instance, the 3,5-difluorophenyl group has been specifically validated for COX-2 inhibition [4], while 2,4-difluorophenyl substitution has been explored primarily for antifungal applications [5]. The 2,5-difluoro pattern thus offers broader applicability across kinase, protease, and GPCR-targeted programs.

Multi-Target Versatility
Supporting evidence
Validated across BACE1, γ-secretase, KSP, and TRK research programs
Reported broad applicability across multiple research target classes.
Cross-project literature context; class-level inference.
chiral building block kinase inhibitor KSP inhibitor TRK inhibitor β-secretase

Application Scenarios: (R)-2-Amino-2-(2,5-difluorophenyl)ethanol


Stereoselective BACE1 Inhibitor Synthesis for Alzheimer's

The (R)-2-amino-2-(2,5-difluorophenyl)ethanol building block is the direct precursor to the (2R,3R)-configured HEA-type BACE1 inhibitors that demonstrated an IC₅₀ of 60.6 ± 3.7 nM in enzymatic assays—a 10-fold potency advantage over the (S)-enantiomer and the non-fluorinated analogue [1]. Docking studies confirm that the (R)-configuration at the hydroxyl-bearing carbon and the 2,5-difluoro substitution are both essential for productive interaction with the BACE1 catalytic aspartates (Asp32 and Asp228) [1]. Research groups pursuing β-secretase-targeted Alzheimer's therapeutics should prioritize this specific enantiomer to avoid the tenfold potency penalty associated with stereochemical or fluorine-substitution mismatches.

Notch-Sparing γ-Secretase Modulators

The (R)-difluorophenylglycinol scaffold, directly accessible from (R)-2-amino-2-(2,5-difluorophenyl)ethanol, has been validated in cell-based assays for γ-secretase modulation with differential effects on APP versus Notch cleavage [1]. Specifically, N-cyclopropylmethyl derivatives R-12c and R-13c showed combined γ-secretase inhibition and ERK-dependent activation, while the N-(R)-epoxypropyl analogue 10c exhibited potent modulation with substrate selection for APP over Notch [1][2]. Medicinal chemistry teams seeking Notch-sparing γ-secretase modulators should select the (R)-enantiomer as the synthetic entry point, as the (S)-enantiomers produce qualitatively different activity profiles.

Anti-Nocardia Drug Discovery

The (2R,3R)-configured fluorinated ethanolamine (2R,3R)-15b, synthesized from the (R)-amino alcohol scaffold, exhibited selective antimicrobial activity against Nocardia species with MIC values (8–32 µg/mL) comparable to the clinical-stage candidate SQ-109, while ethambutol was relatively inactive against these organisms [1]. Importantly, the three other diastereomers—(2S,3S)-15b, (2R,3S)-15a, and (2S,3R)-15a—showed quantitatively different MIC profiles, confirming that the (2R,3R) stereochemistry is a determinant of anti-Nocardia selectivity [1]. Researchers targeting Nocardia and related Actinobacteria should use the (R)-configured building block to access this validated stereochemical series.

Multi-Target Kinase Fragment Library Construction

The 2,5-difluorophenyl moiety is a recurring pharmacophoric element in kinase inhibitors spanning KSP (MK-0731) and TRK (larotrectinib-related chemotypes), and the (R)-configured amino alcohol provides a functionalized chiral handle for diversification into multiple chemotypes [1][2]. Unlike alternative difluoro regioisomers (2,4- and 3,5-difluorophenyl), which are more narrowly associated with antifungal and COX-2 applications respectively, the 2,5-difluoro pattern has demonstrated empirical versatility across at least four distinct target classes [3][4]. Fragment-based drug discovery groups can leverage this single chiral building block to generate diverse, target-agnostic screening libraries with a validated fluorine pharmacophore, streamlining procurement logistics while maximizing chemical space coverage.

Application
Selection Property
Validation Focus
BACE1 Peptidomimetic Studies
(R)-configured HEA scaffold with 2,5-difluorobenzyl motif
Stereochemical fidelity and enzymatic potency verification
APP Processing Modulation Studies
Enantiomer-specific γ-secretase modulation profile
Notch-sparing selectivity context review
Antimicrobial Screening Studies
(2R,3R) stereochemical series for Nocardia-targeted screening
Strain-panel MIC endpoint review
Kinase-Targeted Library Synthesis
2,5-Difluorophenyl pharmacophore with chiral diversification handle
Multi-target diversification context
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